N-(1-PHENYLETHYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE
Description
N-(1-PHENYLETHYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is a compound with a complex structure that includes a phenylethyl group and a phenylsulfonyl group
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14(15-8-4-2-5-9-15)19-17(20)12-13-18-23(21,22)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYARFBVBJPGYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-PHENYLETHYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst . This reaction forms an intermediate, which is then further reacted with other reagents to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(1-PHENYLETHYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1-PHENYLETHYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-PHENYLETHYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as a protecting group, modifying the reactivity of the molecule and allowing for selective reactions. The compound may also participate in nucleophilic addition-elimination mechanisms, where it forms intermediates that can further react to produce desired products .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(PHENYLSULFONYL)AMINO]PHENYL}BENZENESULFONAMIDE
- PHENYL N-(PHENYLSULFONYL)BENZENESULFONIMIDOATE
Uniqueness
N-(1-PHENYLETHYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific applications in synthesis and research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
